THZ1 - 1604810-83-4

THZ1

Catalog Number: EVT-255788
CAS Number: 1604810-83-4
Molecular Formula: C₃₁H₂₈ClN₇O₂
Molecular Weight: 566.05
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]phenyl]-4-[[(E)-4-(dimethylamino)but-2-enoyl]amino]benzamide, commonly referred to as THZ1, is a synthetic small molecule that has gained significant attention in recent years for its potential anticancer properties. [] [] [] Classified as a covalent cyclin-dependent kinase 7 (CDK7) inhibitor, THZ1 acts by selectively and irreversibly binding to CDK7, disrupting its enzymatic activity. [] [] [] [] [] [] [] This inhibition has profound downstream effects on critical cellular processes, making THZ1 a valuable tool in various scientific research applications.

SNS-032

Compound Description: SNS-032 is a potent, selective, and reversible inhibitor of cyclin-dependent kinases (CDKs), exhibiting a preference for CDK9 over CDK2 and CDK7. [] It inhibits RNA polymerase II-dependent transcription by targeting the positive transcription elongation factor b (P-TEFb), impacting gene expression and cellular processes.

Relevance: Similar to THZ1, SNS-032 is a CDK inhibitor but demonstrates distinct selectivity. SNS-032 primarily targets CDK9, while THZ1 primarily inhibits CDK7 with additional activity against CDK12. [, ] Both compounds ultimately affect transcriptional processes but through the inhibition of different CDKs, offering diverse mechanisms of action for potential therapeutic applications.

Tariquidar

Compound Description: Tariquidar is a selective inhibitor of P-glycoprotein (P-gp), a transmembrane efflux pump responsible for multidrug resistance. [, ] It binds to P-gp, blocking its drug efflux activity and enhancing the intracellular accumulation of chemotherapeutic agents.

Relevance: While not structurally related to THZ1, tariquidar plays a crucial role in overcoming resistance mechanisms associated with THZ1. Studies have shown that ABCB1-mediated drug efflux, a process counteracted by tariquidar, can lead to resistance against THZ1. [, ] Combining tariquidar with THZ1 could potentially enhance THZ1's efficacy by preventing its efflux from target cells.

Zosuquidar

Compound Description: Zosuquidar, similar to tariquidar, functions as a selective inhibitor of P-glycoprotein (P-gp), counteracting multidrug resistance. [] It binds to P-gp and inhibits its ability to efflux drugs, leading to increased intracellular drug concentrations.

SBI-E-9

Compound Description: SBI-E-9 is a covalent inhibitor that selectively targets CDK9 and CDK12. [] It demonstrates efficacy in suppressing MYCN expression and its associated transcriptional activity, even in the presence of high ABCB1 expression.

Relevance: Although structurally distinct from THZ1, SBI-E-9 offers an alternative approach to target transcriptional dependencies in cancer cells, particularly those exhibiting resistance to THZ1 due to ABCB1 overexpression. [] While THZ1 primarily inhibits CDK7 and CDK12, SBI-E-9 focuses on CDK9 and CDK12, providing an alternative strategy to target MYCN-driven cancers that might be resistant to THZ1.

Bortezomib

Compound Description: Bortezomib is a proteasome inhibitor that blocks the degradation of proteins within cells, leading to the accumulation of misfolded proteins and cell death. [, , ] It is primarily used for treating multiple myeloma and mantle cell lymphoma.

Relevance: While structurally and mechanistically unrelated to THZ1 (a CDK7 inhibitor), bortezomib displays synergistic effects when combined with THZ1 in multiple myeloma cells. [] This synergistic interaction highlights the potential for combination therapies to enhance the anti-tumor effects of THZ1 by targeting multiple cellular pathways simultaneously.

Carfilzomib

Compound Description: Carfilzomib, like bortezomib, acts as a proteasome inhibitor, inhibiting the breakdown of proteins inside cells. [] This leads to an accumulation of abnormal proteins and induces cell death, particularly in cancer cells reliant on high proteasome activity.

Relevance: Although structurally unrelated to THZ1, carfilzomib exhibits synergy with THZ1 in multiple myeloma cells, enhancing its anti-tumor activity. [] This synergistic effect suggests a potential for combination therapy using both carfilzomib and THZ1 to target multiple cellular pathways and enhance the overall therapeutic response in multiple myeloma.

ABT-737

Compound Description: ABT-737 is a BH3 mimetic that selectively inhibits Bcl-2 and Bcl-xL, anti-apoptotic proteins often overexpressed in cancer cells. [] It promotes apoptosis by inhibiting these proteins, thereby sensitizing cancer cells to cell death signals.

Relevance: Although structurally unrelated to THZ1, ABT-737 displays synergistic effects when combined with THZ1 in peripheral T-cell lymphoma cells. [] This synergy arises from their complementary mechanisms: THZ1 downregulates anti-apoptotic Bcl-family members, while ABT-737 inhibits these proteins, leading to enhanced apoptosis.

Obatoclax

Compound Description: Obatoclax is a pan-Bcl-2 inhibitor that antagonizes the activity of anti-apoptotic Bcl-2 family members, promoting apoptosis in cancer cells. [] It targets a broader range of Bcl-2 proteins compared to ABT-737.

Relevance: Although structurally distinct from THZ1, obatoclax shows synergistic or resensitizing effects when used in combination with THZ1 in peripheral T-cell lymphoma cells. [] This synergy arises from THZ1's ability to downregulate anti-apoptotic Bcl-2 family members, making cells more susceptible to the broad Bcl-2 inhibition by obatoclax, resulting in enhanced apoptosis.

ABT-199 (Venetoclax)

Compound Description: ABT-199, also known as venetoclax, is a highly selective Bcl-2 inhibitor. [] It specifically targets Bcl-2, leading to apoptosis in cells dependent on Bcl-2 for survival, particularly in certain types of leukemia and lymphoma.

Relevance: Although structurally unrelated to THZ1, ABT-199 demonstrates synergistic interactions with THZ1 in multiple myeloma cells, enhancing its anti-tumor activity. [] This synergistic effect suggests a potential for combination therapy using both ABT-199 and THZ1 to target multiple cellular pathways and potentially overcome drug resistance in multiple myeloma.

BS-181

Compound Description: BS-181 is a highly selective inhibitor of CDK7. [] Like THZ1, it targets CDK7, leading to cell cycle arrest and apoptosis in cancer cells.

Relevance: BS-181 shares a similar mechanism of action with THZ1, both being inhibitors of CDK7, and is considered less potent than THZ1 in inhibiting TNBC tumor growth. [] The comparison of BS-181 to THZ1 highlights the importance of potency and potentially other pharmacological properties in developing effective CDK7 inhibitors.

Source and Classification

THZ1 was first identified through high-throughput screening of compounds that could inhibit cyclin-dependent kinases. It belongs to the class of small molecule inhibitors and is characterized by its unique mechanism of action that involves covalent modification of its target. The compound has been classified primarily as an antineoplastic agent due to its application in cancer therapy.

Synthesis Analysis

Methods and Technical Details

The synthesis of THZ1 involves several key steps that utilize readily available chemical precursors. The process typically begins with the formation of an acrylamide moiety, which is crucial for its reactivity towards cysteine residues in target proteins. The synthesis can be summarized as follows:

  1. Starting Materials: The synthesis begins with commercially available starting materials, which undergo a series of reactions including amide bond formation and cyclization.
  2. Key Reaction: A significant reaction in the synthesis is the Michael addition, where the acrylamide group reacts with nucleophilic cysteine residues on cyclin-dependent kinase 7.
  3. Purification: After synthesis, THZ1 is purified using techniques such as high-performance liquid chromatography to ensure the removal of impurities and unreacted starting materials.

The detailed reaction mechanisms involve specific conditions such as temperature control and pH adjustments to optimize yield and purity.

Molecular Structure Analysis

Structure and Data

THZ1 has a well-defined molecular structure characterized by its acrylamide functional group, which is essential for its binding affinity to cyclin-dependent kinase 7. The molecular formula for THZ1 is C19H20N4OC_{19}H_{20}N_{4}O, with a molecular weight of approximately 320.39 g/mol.

  • Structural Features:
    • Acrylamide group facilitating covalent binding.
    • Aromatic rings contributing to hydrophobic interactions.

The three-dimensional structure can be analyzed using X-ray crystallography or nuclear magnetic resonance spectroscopy, revealing insights into its binding interactions with the target enzyme.

Chemical Reactions Analysis

Reactions and Technical Details

THZ1 primarily engages in covalent interactions with cyclin-dependent kinase 7 through a Michael addition mechanism. This reaction involves:

  • Target Interaction: The reactive acrylamide group of THZ1 forms a covalent bond with the thiol group of cysteine residue C312 in cyclin-dependent kinase 7.
  • Inhibition Mechanism: This covalent modification leads to irreversible inhibition of the kinase's activity, disrupting its role in transcriptional regulation.

Further studies have shown that alterations in the structure of THZ1 can significantly affect its inhibitory potency, demonstrating the importance of specific functional groups for activity.

Mechanism of Action

Process and Data

The mechanism by which THZ1 exerts its effects involves several key processes:

  1. Inhibition of Cyclin-Dependent Kinase 7: By covalently binding to C312, THZ1 inhibits the phosphorylation activity essential for RNA polymerase II function.
  2. Impact on Transcription: This inhibition leads to decreased phosphorylation of the C-terminal domain of RNA polymerase II, resulting in reduced transcriptional elongation and altered gene expression profiles.
  3. Induction of Apoptosis: In various cancer cell lines, treatment with THZ1 has been shown to induce apoptosis through pathways involving downregulation of anti-apoptotic proteins like myeloid cell leukemia-1.

Quantitative analyses using techniques such as real-time polymerase chain reaction have demonstrated significant changes in mRNA levels for genes associated with cell survival following THZ1 treatment.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

THZ1 exhibits distinct physical and chemical properties that are critical for its function:

  • Solubility: THZ1 is soluble in dimethyl sulfoxide and other organic solvents but has limited solubility in water.
  • Stability: The compound is stable under acidic conditions but may degrade under alkaline conditions or prolonged exposure to light.
  • Melting Point: Experimental data suggest that THZ1 has a melting point around 150–155 °C.

These properties influence how THZ1 is formulated for use in biological assays and therapeutic applications.

Applications

Scientific Uses

THZ1 has garnered attention for its potential applications in cancer therapy:

  • Cancer Treatment: Due to its ability to selectively inhibit cyclin-dependent kinase 7, THZ1 is being investigated as a therapeutic agent for various cancers, particularly those characterized by high expression levels of this kinase.
  • Research Tool: In laboratory settings, THZ1 serves as a valuable tool for studying transcriptional regulation mechanisms and exploring the role of cyclin-dependent kinases in cellular processes.
  • Combination Therapy: Preliminary studies suggest that THZ1 may enhance the efficacy of other anticancer agents when used in combination therapies.

Properties

CAS Number

1604810-83-4

Product Name

THZ1

IUPAC Name

N-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]phenyl]-4-[[(E)-4-(dimethylamino)but-2-enoyl]amino]benzamide

Molecular Formula

C₃₁H₂₈ClN₇O₂

Molecular Weight

566.05

InChI

InChI=1S/C31H28ClN7O2/c1-39(2)16-6-11-28(40)35-21-14-12-20(13-15-21)30(41)36-22-7-5-8-23(17-22)37-31-34-19-26(32)29(38-31)25-18-33-27-10-4-3-9-24(25)27/h3-15,17-19,33H,16H2,1-2H3,(H,35,40)(H,36,41)(H,34,37,38)/b11-6+

InChI Key

OBJNFLYHUXWUPF-IZZDOVSWSA-N

SMILES

CN(C)CC=CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.